2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine
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Overview
Description
2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound combines multiple functional groups, including a benzoyl group, a furan ring, and a thienoquinoline core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienoquinoline core: This can be achieved through a cyclization reaction involving a suitable quinoline derivative and a thiophene precursor.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Benzyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline and its substituted derivatives share a similar core structure but lack the additional functional groups present in 2-benzoyl-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine.
Furan derivatives: Compounds such as furan and its substituted derivatives have similar reactivity but do not possess the complex heterocyclic structure of the thienoquinoline core.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-13-11-12-17(27-13)18-15-9-5-6-10-16(15)25-23-19(18)20(24)22(28-23)21(26)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWGOBPLVFMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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